- Preparation of pyrimidine derivatives as modulators of insulin-like growth factor-1 receptor (IGF-1), World Intellectual Property Organization, , ,

Cas no 94651-33-9 (2-(Trifluoromethoxy)benzaldehyde)

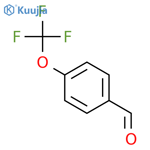

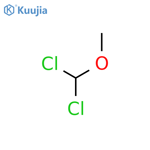

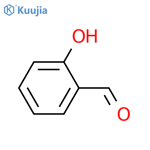

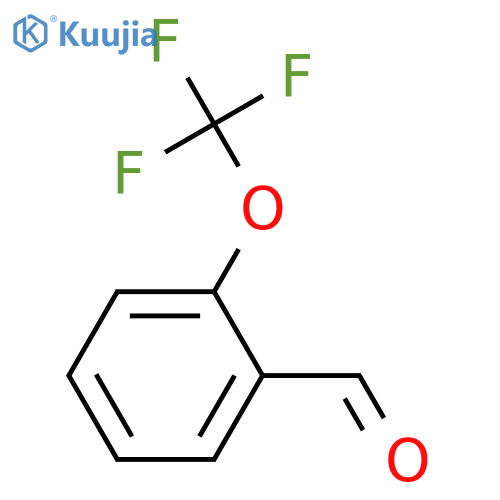

94651-33-9 structure

Nombre del producto:2-(Trifluoromethoxy)benzaldehyde

Número CAS:94651-33-9

MF:C8H5F3O2

Megavatios:190.119313001633

MDL:MFCD00042405

CID:61740

PubChem ID:2777192

2-(Trifluoromethoxy)benzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 2-(TRIFLUOROMETHOXY)BENZALDEHYDE

- o-(Trifluoromethoxy)benzaldehyde

- 4-Trifluoromethoxy

- 2-trifluoromethoxybenzaldehyde

- 2-trifluoromethoxy-benzaldehyde

- PubChem1469

- 2-(TRIFLUOROMETHOXY)-BENZALDEHYDE

- trifluoromethoxybenzaldehyde

- o-trifluoromethoxybenzaldehyde

- (trifluoromethoxy)benzaldehyde

- KSC457M1D

- 2-trifluoromethoxy benzaldehyde

- 2-(trifluoromethoxy) benzaldehyde

- Benzaldehyde, (trifluoromethoxy)-

- CPHXLF

- 2-(Trifluoromethoxy)benzaldehyde (ACI)

- STK801541

- CS-W015915

- Z166606586

- MFCD00042405

- F2191-0159

- T2302

- EN300-23837

- 2-[(trifluoromethyl)oxy]benzaldehyde

- DB-019547

- SCHEMBL96815

- 94651-33-9

- PS-8385

- AKOS001284212

- DTXSID60915383

- CHEMBL4536848

- 2-(Trifluoromethoxy)benzaldehyde, 96%

- AC-3863

- 2-(Trifluoromethoxy)benzaldehyde

-

- MDL: MFCD00042405

- Renchi: 1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H

- Clave inchi: CPHXLFKIUVVIOQ-UHFFFAOYSA-N

- Sonrisas: O=CC1C(OC(F)(F)F)=CC=CC=1

- Brn: 6137162

Atributos calculados

- Calidad precisa: 190.02400

- Masa isotópica única: 190.024

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 179

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.9

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 26.3

- Carga superficial: 0

Propiedades experimentales

- Color / forma: liquid

- Denso: 1.332 g/mL at 25 °C(lit.)

- Punto de ebullición: 76°C/20mmHg(lit.)

- Punto de inflamación: Fahrenheit: 152.6 ° f

Celsius: 67 ° c - índice de refracción: n20/D 1.454(lit.)

- PSA: 26.30000

- Logp: 2.39770

- Disolución: Not determined

- Sensibilidad: Air Sensitive

2-(Trifluoromethoxy)benzaldehyde Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NA 1993 / PGIII

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT, AIR SENSITIVE

- Términos de riesgo:R36/37/38

2-(Trifluoromethoxy)benzaldehyde Datos Aduaneros

- Código HS:2913000090

- Datos Aduaneros:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-(Trifluoromethoxy)benzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2302-5G |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | >95.0%(GC) | 5g |

¥750.00 | 2024-04-15 | |

| Key Organics Ltd | PS-8385-1MG |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Oakwood | 007533-1g |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | 95% | 1g |

$10.00 | 2024-07-19 | |

| Life Chemicals | F2191-0159-10g |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Enamine | EN300-23837-0.5g |

2-(trifluoromethoxy)benzaldehyde |

94651-33-9 | 95% | 0.5g |

$21.0 | 2024-06-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010065-5g |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | 96% | 5g |

¥74 | 2024-07-19 | |

| Apollo Scientific | PC7434E-25g |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | 98% | 25g |

£65.00 | 2023-09-02 | |

| Fluorochem | 007533-5g |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | 98% | 5g |

£17.00 | 2022-03-01 | |

| abcr | AB102832-25 g |

2-(Trifluoromethoxy)benzaldehyde, 98%; . |

94651-33-9 | 98% | 25g |

€134.70 | 2023-01-31 | |

| Chemenu | CM255942-500g |

2-(Trifluoromethoxy)benzaldehyde |

94651-33-9 | 95+% | 500g |

$486 | 2022-06-09 |

2-(Trifluoromethoxy)benzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt

Referencia

- Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation, Angewandte Chemie, 2018, 57(42), 13784-13789

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 16 h, rt

Referencia

- Photocatalytic preparation of perfluoroalkoxy-substituted arenes and heteroarenes, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; rt; overnight, rt

Referencia

- Preparation of [(Fluoroalkoxy)benzylamino]piperidine derivatives as substance P receptor antagonists, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt

Referencia

- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow, Beilstein Journal of Organic Chemistry, 2020, 16, 1305-1312

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Ruthenium(2+), tris(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ; cooled; 16 h, rt

Referencia

- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide, Chemistry - A European Journal, 2021, 27(45), 11554-11558

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; reflux

Referencia

- Preparation of secondary amine compounds as tRNA synthetase inhibitors useful in killing Gram-negative bacteria, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Aluminum chloride Solvents: Benzene ; -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists, United States, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane

1.3 -

1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane

1.3 -

Referencia

- 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums: versatile intermediates offering access to a variety of new organofluorine compounds, European Journal of Organic Chemistry, 2001, (4), 691-695

Métodos de producción 11

Condiciones de reacción

Referencia

- Simultaneous Chirality Sensing of Multiple Amines by 19F NMR, Journal of the American Chemical Society, 2015, 137(9), 3221-3224

Métodos de producción 12

Condiciones de reacción

Referencia

- Intramolecular hydroxycarbene C-H-insertion: the curious case of (o-methoxyphenyl)hydroxycarbene, Beilstein Journal of Organic Chemistry, 2010, 6, 1061-1069

Métodos de producción 13

Condiciones de reacción

Referencia

- Preparation of 3-[(fluoroalkoxy)benzylamino]piperidines and analogs as substance P antagonists, World Intellectual Property Organization, , ,

2-(Trifluoromethoxy)benzaldehyde Raw materials

- Peroxide,bis(trifluoromethyl)

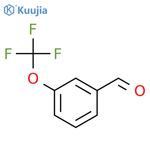

- 2-Hydroxybenzaldehyde

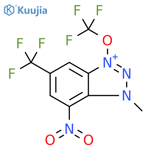

- 1H-Benzotriazolium, 1-methyl-7-nitro-3-(trifluoromethoxy)-5-(trifluoromethyl)-

- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide

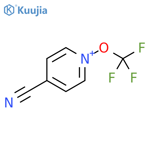

- Pyridinium, 4-cyano-1-(trifluoromethoxy)-

- 1,1-Dichlorodimethyl ether

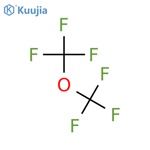

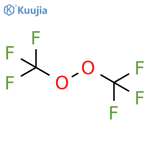

- Methane, oxybis[trifluoro-

- (Trifluoromethoxy)benzene

- Benzaldehyde

2-(Trifluoromethoxy)benzaldehyde Preparation Products

2-(Trifluoromethoxy)benzaldehyde Literatura relevante

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

94651-33-9 (2-(Trifluoromethoxy)benzaldehyde) Productos relacionados

- 71653-64-0(2-(Difluoromethoxy)benzaldehyde)

- 1420793-04-9(5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde)

- 2580255-03-2(2-{(tert-butoxy)carbonylamino}-4-(2-chlorophenyl)thiophene-3-carboxylic acid)

- 1396877-22-7(N-2-(dimethylamino)ethyl-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide)

- 1805918-67-5(Methyl 2-(difluoromethyl)-6-nitropyridine-4-acetate)

- 1807129-17-4(3-Chloromethyl-2-cyano-6-mercaptobenzenesulfonyl chloride)

- 157327-41-8(1-Boc-3-(Dimethylamino)methylene-4-oxopiperidine)

- 2229151-25-9(tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperidine-1-carboxylate)

- 1695614-98-2(4-(4-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one)

- 1019595-44-8((2-methylbutan-2-yl)(5-methylfuran-2-yl)methylamine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94651-33-9)2-(Trifluoromethoxy)benzaldehyde

Pureza:99%

Cantidad:500g

Precio ($):675.0

atkchemica

(CAS:94651-33-9)2-(Trifluoromethoxy)benzaldehyde

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe